2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl (4-nitrophenyl) carbonate
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Overview
Description
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl (4-nitrophenyl) carbonate is an organic compound that features a maleimide group and a nitrophenyl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl (4-nitrophenyl) carbonate typically involves the reaction of maleimide derivatives with nitrophenyl carbonate. One common method involves the reaction of N-hydroxysuccinimide (NHS) ester of maleimide with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl (4-nitrophenyl) carbonate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The nitrophenyl carbonate group can be displaced by nucleophiles such as amines, thiols, or alcohols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary or secondary amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or chemical reducing agents like sodium borohydride.
Major Products
Nucleophilic substitution: The major products are the corresponding substituted maleimides.
Reduction: The major product is the corresponding amine derivative.
Hydrolysis: The major products are the corresponding alcohol and carbon dioxide.
Scientific Research Applications
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl (4-nitrophenyl) carbonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, through conjugation reactions.
Industry: It is used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl (4-nitrophenyl) carbonate involves the formation of covalent bonds with nucleophiles. The maleimide group reacts with thiol groups to form stable thioether bonds, which is useful in bioconjugation applications. The nitrophenyl carbonate group can be displaced by nucleophiles, facilitating the attachment of various functional groups to the molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile
Uniqueness
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl (4-nitrophenyl) carbonate is unique due to the presence of both a maleimide group and a nitrophenyl carbonate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile building block in organic synthesis and bioconjugation .
Properties
Molecular Formula |
C13H10N2O7 |
---|---|
Molecular Weight |
306.23 g/mol |
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)ethyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C13H10N2O7/c16-11-5-6-12(17)14(11)7-8-21-13(18)22-10-3-1-9(2-4-10)15(19)20/h1-6H,7-8H2 |
InChI Key |
IUBLPUIFYHHZIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
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